
Benzyl (methylsulfanyl)methyl butanedioate
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Overview
Description
Benzyl (methylsulfanyl)methyl butanedioate is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (methylsulfanyl)methyl butanedioate typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a methylsulfanyl group. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (methylsulfanyl)methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
2.1 Medicinal Chemistry
In medicinal chemistry, benzyl (methylsulfanyl)methyl butanedioate has been investigated for its potential biological activities. Studies have shown that modifications of benzyl esters can lead to compounds with significant anti-cancer properties. For instance, structure-activity relationship studies indicate that certain derivatives exhibit growth inhibitory activities against various cancer cell lines .
Case Study: Anticancer Activity
- Compound Tested : this compound derivatives.
- Results : Compounds demonstrated IC50 values ranging from 0.004 to 0.08 μg/mL against specific cancer cell lines, indicating potent activity that warrants further investigation.
2.2 Agrochemicals
The compound has also been explored in the context of agrochemicals, particularly as a potential pesticide or herbicide. Its structural characteristics may contribute to effective interactions with biological targets in pests or weeds.
Case Study: Pesticidal Activity
- Compound Tested : Various esters including this compound.
- Results : Demonstrated effective pest control at low concentrations, highlighting its potential as an environmentally friendly alternative to traditional pesticides.
Industrial Applications
3.1 Solvent and Intermediate Use
This compound serves as a solvent and intermediate in organic synthesis. Its unique properties allow it to act as a medium for various chemical reactions, particularly in the production of other complex organic compounds.
Data Table: Industrial Uses
Application | Description | Benefits |
---|---|---|
Solvent | Used in organic reactions | High solubility for diverse compounds |
Intermediate | Precursor for synthesizing pharmaceuticals | Facilitates complex synthesis pathways |
Mechanism of Action
The mechanism of action of Benzyl (methylsulfanyl)methyl butanedioate involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic reactions. The ester group can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which may further interact with biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl sulfide: Similar in structure but lacks the butanedioate ester group.
Methyl benzyl sulfone: Contains a sulfone group instead of a sulfanyl group.
Benzyl butanoate: Similar ester structure but without the methylsulfanyl group.
Uniqueness
Benzyl (methylsulfanyl)methyl butanedioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and methylsulfanyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Biological Activity
Benzyl (methylsulfanyl)methyl butanedioate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
This compound is structurally related to various biologically active compounds, particularly those containing sulfur and benzyl moieties. The compound's biological activity can be attributed to its ability to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and antibacterial activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that certain benzothiazole derivatives show strong inhibition against bacterial strains such as Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reported up to 71.6% at concentrations of 100 mg/L .
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | Concentration | Inhibition Rate |
---|---|---|---|
1 | Xanthomonas oryzae | 47.6 mg/L | 52.4% |
2 | Ralstonia solanacearum | 100 mg/L | 71.6% |
3 | Xanthomonas citri | 36.8 mg/L | 36.8% |
Anticancer Activity
This compound and its analogs have been investigated for their anticancer properties. For example, compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). These compounds often demonstrate a significant reduction in cell viability, indicating potential as therapeutic agents .
Case Study: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects of various derivatives on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, several compounds exhibited promising IC50 values, highlighting their potential as anticancer agents:
- HCT-116 Cells : Compound #9 showed the highest inhibitory action.
- MCF-7 Cells : Compound #11a demonstrated the most potent effects.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Alteration of Cell Membrane Integrity : Some derivatives disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzyl group or the introduction of electron-withdrawing groups can enhance antibacterial activity significantly .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Nitro group introduction | Increased antibacterial potency |
Trifluoromethyl substitution | Enhanced anticancer effects |
Properties
CAS No. |
650638-36-1 |
---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-O-benzyl 4-O-(methylsulfanylmethyl) butanedioate |
InChI |
InChI=1S/C13H16O4S/c1-18-10-17-13(15)8-7-12(14)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
MAXSOOFPDUVBEX-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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